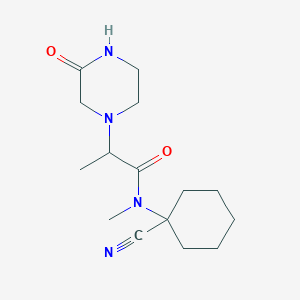
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a methyl group, and a 3-oxopiperazin-1-yl moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide typically involves multiple steps, starting with the formation of the cyanocyclohexyl group This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium azide or iodide ions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide may have biological activity and could be explored for its potential as a drug candidate. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound's potential medicinal applications could include its use as a therapeutic agent. Research into its pharmacokinetics, pharmacodynamics, and toxicity would be necessary to determine its suitability for medical use.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)acetamide: This compound is structurally similar but lacks the 3-oxopiperazin-1-yl moiety.
N-methyl-2-(3-oxopiperazin-1-yl)propanamide: This compound lacks the cyanocyclohexyl group.
Uniqueness: N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide is unique due to the combination of the cyanocyclohexyl group and the 3-oxopiperazin-1-yl moiety. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-12(19-9-8-17-13(20)10-19)14(21)18(2)15(11-16)6-4-3-5-7-15/h12H,3-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYARRKFALPAOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
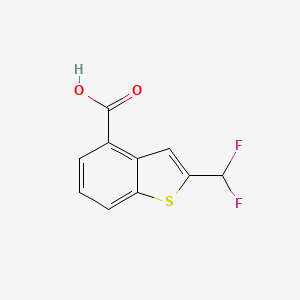
![6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2948301.png)
![2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline](/img/structure/B2948305.png)
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)
![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)
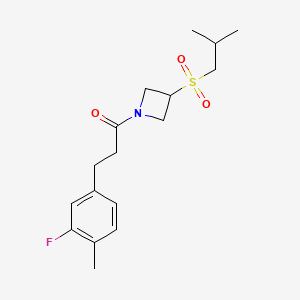
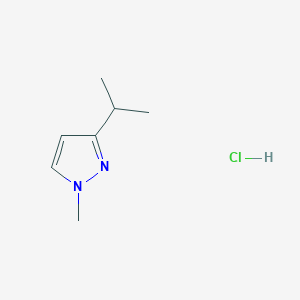
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B2948315.png)
![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2948320.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2948321.png)
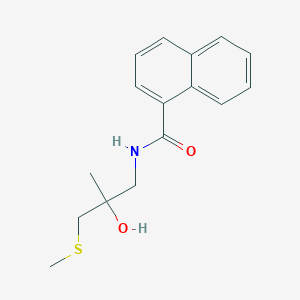
![3-cyclopentyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2948323.png)
